4-phenyl-1,3-dihydro-2H-imidazol-2-one
Overview
Description
4-phenyl-1,3-dihydro-2H-imidazol-2-one is a compound with the molecular formula C9H8N2O12. It has a molecular weight of 160.17 g/mol12. The compound is also known as 5-phenyl-1H-imidazol-2-ol2.
Synthesis Analysis
The synthesis of imidazole-containing compounds, including 4-phenyl-1,3-dihydro-2H-imidazol-2-one, has been reported in the literature3. The first synthesis of imidazole was made by glyoxal and ammonia3. There are also other synthetic routes for imidazole and their derived products3. For instance, some derivatives of 4-phenyl-1,3-dihydro-2H-imidazol-2-one have been synthesized using ionic liquid as a catalyst4.
Molecular Structure Analysis
The molecular structure of 4-phenyl-1,3-dihydro-2H-imidazol-2-one consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds1. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen1.
Chemical Reactions Analysis
The chemical reactions involving 4-phenyl-1,3-dihydro-2H-imidazol-2-one are not explicitly mentioned in the retrieved sources. However, imidazole-containing compounds are known to exhibit a broad range of chemical properties due to the presence of a positive charge on either of the two nitrogen atoms, showing two equivalent tautomeric forms3.Physical And Chemical Properties Analysis
4-phenyl-1,3-dihydro-2H-imidazol-2-one is a solid at room temperature2. It has a topological polar surface area of 41.1 Ų, a rotatable bond count of 1, and an exact mass of 160.063662883 g/mol1. It is highly soluble in water and other polar solvents3.Scientific Research Applications
Green Synthesis and Photocatalysis
4-Phenyl-1,3-dihydro-2H-imidazol-2-one derivatives have been utilized in green synthesis processes. A study demonstrated the use of these derivatives in a microwave-assisted, solvent-free, cyclo-condensation reaction, highlighting their role in eco-friendly and efficient synthesis methods. The research emphasized their potential in environmental applications, particularly as high-performance photocatalysts (Taheri & Jawhar, 2022).
Vapor Pressure and Vaporization Enthalpies
Research on phenyl substituted imidazoles, which includes 4-phenyl-1,3-dihydro-2H-imidazol-2-one, has focused on their thermochemical properties. This includes the measurement of absolute vapor pressures and standard enthalpies of vaporization. These properties are crucial for understanding the molecule's behavior in various applications, especially in fields requiring precise control of physical and chemical properties (Emel’yanenko et al., 2017).
Corrosion Inhibition
The use of imidazole-based molecules, including derivatives of 4-phenyl-1,3-dihydro-2H-imidazol-2-one, has been explored for corrosion inhibition. Studies have shown that these compounds are effective in protecting materials like carbon steel in acidic environments. This is significant for industries where material longevity and resistance to corrosive substances are critical (Costa et al., 2021).
Synthesis and Molecular Structure Analysis
Research has also been conducted on the synthesis and crystal structure determination of various derivatives of 4-phenyl-1,3-dihydro-2H-imidazol-2-one. Such studies contribute to a deeper understanding of the molecular structure, which is essential for tailoring the compound for specific applications in pharmaceuticals and material science (Sharma et al., 2017).
Safety And Hazards
The safety and hazards of 4-phenyl-1,3-dihydro-2H-imidazol-2-one are not explicitly mentioned in the retrieved sources. However, it is always recommended to handle chemical compounds with appropriate safety measures.
Future Directions
The future directions for the research and development of 4-phenyl-1,3-dihydro-2H-imidazol-2-one are not explicitly mentioned in the retrieved sources. However, given the broad range of biological activities exhibited by imidazole derivatives3, there is potential for further exploration in the development of new drugs.
Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis.
properties
IUPAC Name |
4-phenyl-1,3-dihydroimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCLXFPLJNDBJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453755 | |
Record name | 4-Phenyl-1,3-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-1,3-dihydro-2H-imidazol-2-one | |
CAS RN |
6794-69-0 | |
Record name | 4-Phenyl-1,3-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenyl-2,3-dihydro-1H-imidazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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